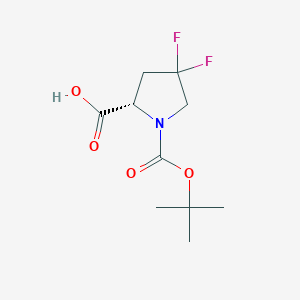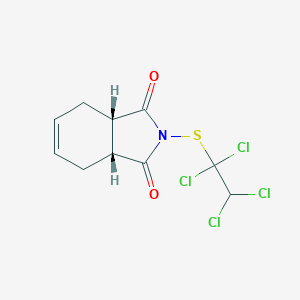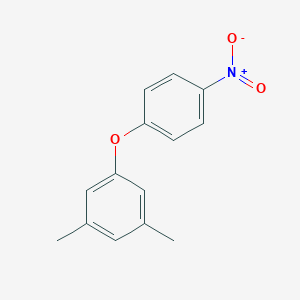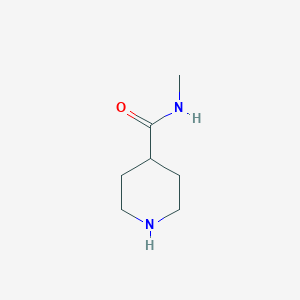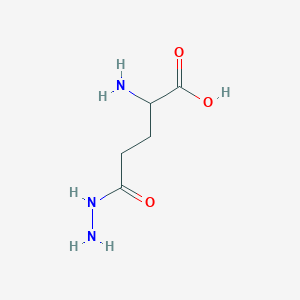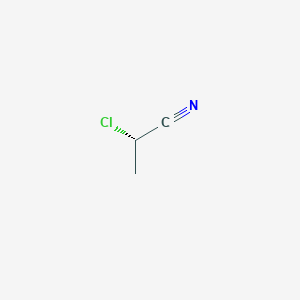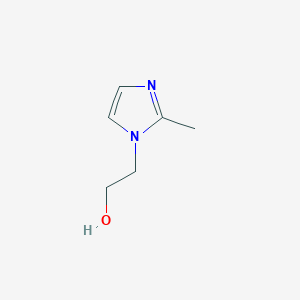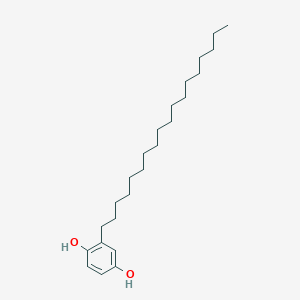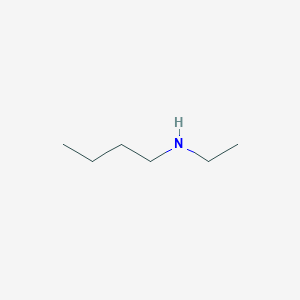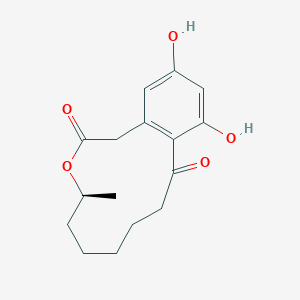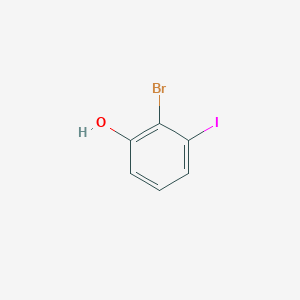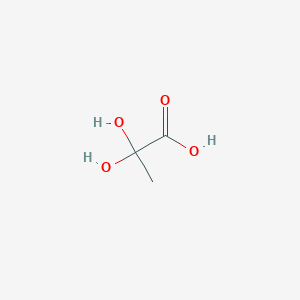![molecular formula C21H23NO4 B155197 5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one CAS No. 10214-74-1](/img/structure/B155197.png)
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one is a complex chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AEMTS, and it has been shown to have a range of interesting chemical and biological properties.
Mécanisme D'action
The mechanism of action of AEMTS is complex and not fully understood. However, it has been suggested that the compound may act by binding to specific targets in the body, including enzymes and receptors. This binding may lead to changes in the activity of these targets, which could have a range of biological effects.
Effets Biochimiques Et Physiologiques
AEMTS has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition may lead to an increase in the levels of acetylcholine, which could have a range of effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
AEMTS has a range of advantages and limitations for use in lab experiments. One of the main advantages is its potential as a research tool for studying the mechanism of action of enzymes and receptors. However, one of the main limitations is its complex synthesis, which may make it difficult to produce in large quantities for use in experiments.
Orientations Futures
There are many potential future directions for research on AEMTS. One area of interest is the development of new drugs and therapies based on the compound's mechanism of action. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, AEMTS is a complex chemical compound with a range of interesting properties that make it a promising candidate for scientific research. Its potential applications in drug development and the treatment of neurological disorders make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of AEMTS is a complex process that involves several steps. The starting materials for the synthesis include 2,4-cyclohexadien-1-one, ethyl acetoacetate, and 2-amino-4,5-dimethoxybenzoic acid. These materials are combined in a series of reactions that involve the formation of a spirocyclic intermediate, which is then converted to AEMTS through a series of additional reactions.
Applications De Recherche Scientifique
AEMTS has a range of potential applications in scientific research. One of the most interesting areas of research involves the study of its mechanism of action. AEMTS has been shown to interact with a range of biological targets, including enzymes and receptors, and it has been suggested that it may have potential applications in the development of new drugs and therapies.
Propriétés
Numéro CAS |
10214-74-1 |
|---|---|
Nom du produit |
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
Formule moléculaire |
C21H23NO4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
5-acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C21H23NO4/c1-4-26-17-11-14-7-10-22(13(2)23)16-12-21(8-5-15(24)6-9-21)19(18(14)16)20(17)25-3/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3 |
Clé InChI |
IWRFCTDHNISONK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC |
SMILES canonique |
CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC |
Synonymes |
(1'R)-1'-Acetyl-2',3',8',8'a-tetrahydro-5'-ethoxy-6'-methoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



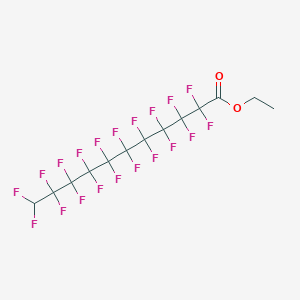
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
